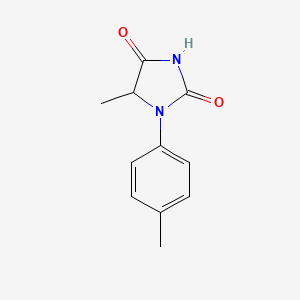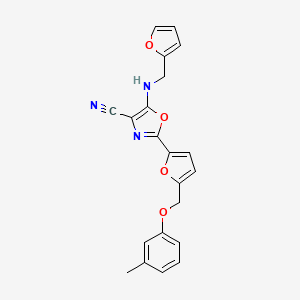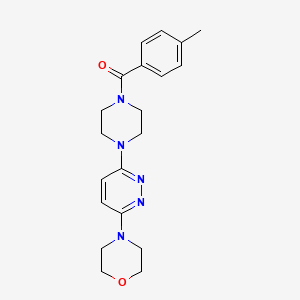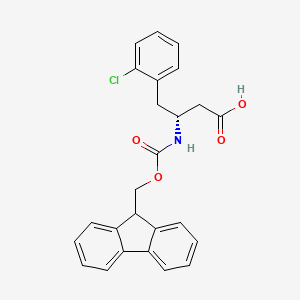![molecular formula C17H17N3O2 B2651670 2-Isopropyl-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 1245569-63-4](/img/structure/B2651670.png)
2-Isopropyl-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Isopropyl-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid” is a versatile chemical compound used in diverse scientific research. It belongs to the class of organic compounds known as phenylpyrazoles . Its unique structure allows for potential applications in drug discovery and catalysis.
Synthesis Analysis
A family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology . A copper-catalyzed approach has been developed for synthesizing a wide range of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines .Molecular Structure Analysis
The molecular formula of this compound is C17H17N3O2 . It has a molecular weight of 295.34 .Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their tunable photophysical properties . They have been used in the synthesis of triazole-linked glycohybrids .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Regioselective Synthesis : Research on pyrazolo[1,5-a]pyrimidine derivatives highlights the regioselective synthesis techniques, showcasing the chemical versatility and potential for generating a wide range of substituted compounds for further study and application in medicinal chemistry (Drev et al., 2014).
Electrophilic Substitutions : The synthesis and subsequent electrophilic substitutions of novel pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines demonstrate the compound's reactivity and potential for diversification, laying groundwork for further functionalization and exploration of biological activity (Atta, 2011).
Antimicrobial Activity : A study on methyl-7-aryl(heteryl)-6-(2-thienoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylates has shown that these compounds exhibit antimicrobial activity, suggesting their potential utility in developing new antimicrobial agents (Gein et al., 2009).
Fluorophore Development : The synthesis of 3-formylpyrazolo[1,5-a]pyrimidines as key intermediates for the preparation of functional fluorophores indicates the potential of pyrazolo[1,5-a]pyrimidine derivatives in the development of new fluorescent probes for biological and environmental detection (Castillo et al., 2018).
Biological Activities and Applications
Antitumor and Antimicrobial Activities : Novel N-arylpyrazole-containing enaminones, reacting to form substituted pyrazoles and pyrazolo[1,5-a]pyrimidines, have been evaluated for their antitumor and antimicrobial activities, demonstrating the therapeutic potential of these compounds (Riyadh, 2011).
Anti-inflammatory and Antimicrobial Agents : The synthesis of 7-trifluoromethylpyrazolo[1,5-a]pyrimidines and their evaluation as anti-inflammatory and antimicrobial agents suggest their applicability in developing treatments for inflammation and infections (Aggarwal et al., 2014).
Wirkmechanismus
While the specific mechanism of action for “2-Isopropyl-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid” is not mentioned in the sources, pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Zukünftige Richtungen
Hybrid molecules like “2-Isopropyl-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid” maintain their stronghold in the drug market, with over 60% of drug candidates in pharmaceutical industries . The substantial expenses for developing and producing biologically privileged drugs are expected to create opportunities for producing hybrid molecule-based drugs .
Eigenschaften
IUPAC Name |
7-methyl-3-phenyl-2-propan-2-ylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-10(2)15-14(12-7-5-4-6-8-12)16-18-13(17(21)22)9-11(3)20(16)19-15/h4-10H,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIBLNAHDINAPPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C(=NN12)C(C)C)C3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-fluorophenyl)-N-{1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}acetamide](/img/structure/B2651589.png)
![6-cyclopropyl-3-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2651592.png)
![N-[3-[(3-Fluorobenzoyl)amino]propyl]-4-prop-2-ynylpiperazine-1-carboxamide](/img/structure/B2651593.png)

![N-[4-[(4-fluorophenyl)sulfinylmethyl]phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2651596.png)
![3-[[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methoxy]-6-cyclopropylpyridazine](/img/structure/B2651597.png)

![N-(3-cyanothiophen-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2651599.png)
![4-methoxy-N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide](/img/structure/B2651600.png)

![Methyl 5-oxaspiro[3.5]non-7-ene-7-carboxylate](/img/structure/B2651603.png)
![2-Methyl-4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2651605.png)
![2-amino-6-(3-(diethylamino)propyl)-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2651607.png)
